
(R)-1-Boc-3-(aminomethyl)piperidine
Vue d'ensemble
Description
The compound “(R)-1-Boc-3-(aminomethyl)piperidine” is a chiral piperidine derivative that is of significant interest in pharmaceutical research and asymmetric catalysis due to its potential as a building block for various bioactive molecules. The presence of the tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine, which can be removed under mild acidic conditions when necessary .
Synthesis Analysis
The synthesis of “(R)-1-Boc-3-(aminomethyl)piperidine” and related compounds has been approached through various methods. One method involves starting from d-ornithine, leading to the formation of N-Boc-protected 3-aminolactams, which are then converted into imido esters by O-alkylation and subsequently hydrogenated to amines using a standard hydrogenation catalyst . Another approach for synthesizing 2-(aminomethyl)piperidine dihydrochloride salts starts from lysine, involving the in situ formation of aziridinium, which undergoes intramolecular ring opening to form the piperidinium ring in a stereoselective manner . Additionally, the catalytic dynamic resolution of rac-2-lithio-N-Boc-piperidine has been used to synthesize enantiomerically enriched 2-substituted piperidines .
Molecular Structure Analysis
The molecular structure of “(R)-1-Boc-3-(aminomethyl)piperidine” is characterized by the presence of a piperidine ring, a primary amine functional group, and a Boc protecting group. The stereochemistry at the chiral center is denoted by the "(R)" configuration, which is crucial for the biological activity of the compound and its derivatives .
Chemical Reactions Analysis
The Boc-protected aminomethyl piperidine can undergo various chemical reactions, including deprotection, conjugate additions, and substitutions. For instance, the Boc group can be removed under acidic conditions, allowing the free amine to participate in further synthetic transformations . Conjugate additions of lithiated N-Boc allylic and benzylic amines to nitroalkenes have been reported to yield highly enantioenriched enecarbamate products, which can be further transformed into various substituted piperidines .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of “(R)-1-Boc-3-(aminomethyl)piperidine” are not detailed in the provided papers, in general, Boc-protected amines are known to be stable solids that can be stored without significant degradation. Their solubility and reactivity can be influenced by the presence of the Boc group, which makes them less nucleophilic and more resistant to oxidation and other chemical reactions until deprotection .
Applications De Recherche Scientifique
Therapeutic Potential
(R)-1-Boc-3-(aminomethyl)piperidine and its derivatives demonstrate various therapeutic potentials in scientific research:
Binge-Eating Behaviour and Anxiety Treatment : A study found that 1-Boc-piperidine-4-carboxaldehyde, a related molecule, showed promise in reducing binge-eating behavior and anxiety in rats (Guzmán-Rodríguez et al., 2021).
Synthesis of Nonproteinogenic Amino Acids : The molecule has been used in the synthesis of nonproteinogenic amino acids, which are crucial for pharmaceutical research and development (Seebach et al., 1989).
Functionalized Piperidines Synthesis : It serves as an intermediate in the synthesis of functionalized piperidines, which are key in the synthesis of various alkaloids (Ojima et al., 1998).
Building Blocks in Drug Synthesis : It is used in synthesizing novel heterocyclic amino acids, serving as building blocks for pharmaceuticals (Matulevičiūtė et al., 2021).
Synthesis of 3-Arylpiperidines : This compound is utilized in the synthesis of 3-arylpiperidines, essential components in pharmaceutical research (Millet & Baudoin, 2015).
Enantioselective Catalytic Applications : Its derivatives are used in the enantioselective synthesis of various bioactive compounds, showcasing its versatility in asymmetric catalysis (Beng & Gawley, 2010).
Molecular Structure Studies : The compound has been characterized for its molecular structure and chemical reactivity, aiding in the development of new pharmaceuticals (Janani et al., 2020).
Synthesis of HIV-1 Inhibitors : N-Boc-piperidine derivatives have been used in synthesizing HIV-1 inhibitors, highlighting its importance in antiviral drug development (Dai Qiu-yun, 2011).
Safety And Hazards
Orientations Futures
Piperidine derivatives are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field.
Propriétés
IUPAC Name |
tert-butyl (3R)-3-(aminomethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8,12H2,1-3H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWXYQIMXTUMJB-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363586 | |
| Record name | tert-Butyl (3R)-3-(aminomethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Boc-3-(aminomethyl)piperidine | |
CAS RN |
140645-23-4 | |
| Record name | tert-Butyl (3R)-3-(aminomethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (3R)-3-(aminomethyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

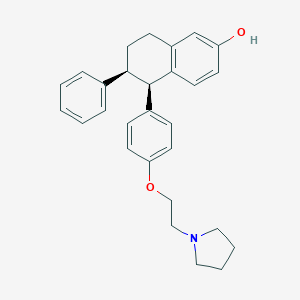
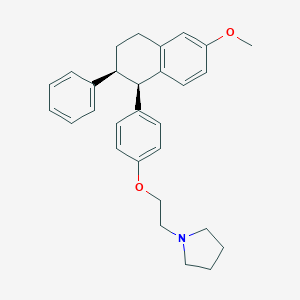
![3,4-Dihydro-6-methoxy-2-phenyl-1-[4-(phenylmethoxy)phenyl]naphthalene](/img/structure/B133810.png)
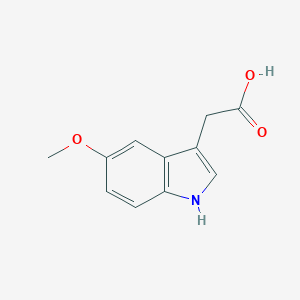
![3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B133818.png)
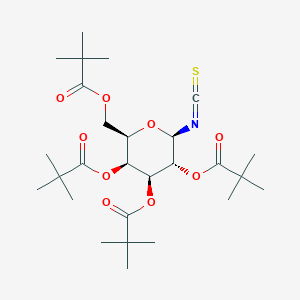
![2-[2-(4-Methoxyphenyl)ethyl]benzoic acid](/img/structure/B133823.png)
![1(3H)-Isobenzofuranone, 3-[(4-methoxyphenyl)methyl]-](/img/structure/B133826.png)
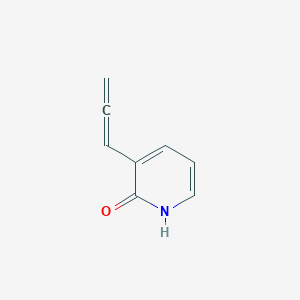
![4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsufonyl)amino]pyrimidine-5-yl-methanol](/img/structure/B133833.png)
![Methyl 4-(4-fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-carboxylate](/img/structure/B133834.png)
![1H-Pyrrolo[3,2-b]pyridine-5-carboxamide](/img/structure/B133836.png)
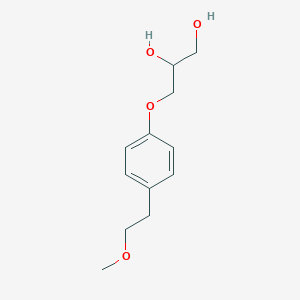
![(1~{s})-1-[(3,4-Dimethoxyphenyl)methyl]-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline](/img/structure/B133845.png)